N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline

Medicinal Chemistry Chemical Biology SAR Studies

Ensuring batch-to-batch consistency in benzimidazole SAR campaigns is critical. N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline (CAS 292052-60-9) is the structurally faithful para-methyl aniline probe. - XLogP3-AA = 4.9 (Δ +0.2 vs. ortho-Me isomer) for lipophilicity-driven metabolic studies. - Maximal membrane permeability among C2-aniline-substituted benzimidazole analogs. - Reference standard for CYP inhibition, intrinsic clearance, and HPLC/LC-MS method development. - Screening library compound (Oprea1_080181) with confirmed identity for reliable SAR.

Molecular Formula C22H21N3
Molecular Weight 327.4 g/mol
CAS No. 292052-60-9
Cat. No. B5876293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline
CAS292052-60-9
Molecular FormulaC22H21N3
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4
InChIInChI=1S/C22H21N3/c1-17-11-13-19(14-12-17)23-15-22-24-20-9-5-6-10-21(20)25(22)16-18-7-3-2-4-8-18/h2-14,23H,15-16H2,1H3
InChIKeyJKSOEUOVKWKUMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1-Benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline Procurement Baseline


N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline (CAS 292052-60-9) is a synthetic small molecule belonging to the substituted benzimidazole class, featuring an N1-benzyl group and a C2-methylene-linked 4-methylaniline moiety. Its molecular formula is C22H21N3 with a monoisotopic mass of 327.17 Da and a calculated XLogP3-AA of 4.9 [1]. This compound is cataloged as a screening library member (Oprea1_080181 [1]), indicating its primary role as a research tool rather than a marketed drug, and defining its procurement context as a chemical probe or scaffold for medicinal chemistry optimization.

N-[(1-Benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline Procurement Specificity


Benzimidazole derivatives exhibit sharply divergent activity profiles depending on position-specific substitution patterns, as documented in structure-activity relationship (SAR) studies across anticancer and anti-inflammatory targets [1]. For the specific scaffold of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]aniline, even a positional isomer of the terminal methyl group (4-methyl vs. 2-methyl) constitutes a chemically and pharmacologically distinct entity with different lipophilicity, metabolic stability, and molecular recognition properties . Generic substitution with other benzimidazole derivatives without precise structural matching risks procurement of a compound with fundamentally different biological, physicochemical, and spectroscopic profiles, undermining experimental reproducibility and SAR campaign integrity.

N-[(1-Benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline Differentiation Evidence


4-Methyl vs. 2-Methyl Isomer Physicochemical Comparison

This compound is distinguished from its closest commercially available analog, N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2-methylaniline (CAS 309286-63-3), by the position of the methyl substituent on the terminal aniline ring. While direct biological head-to-head data are absent from public domain literature, the physicochemical differences are quantifiable. The para-methyl aniline (target) exhibits a higher calculated LogP and altered polar surface area compared to the ortho-methyl isomer, leading to divergent membrane permeability and metabolic profiles [1]. High-strength differential biological evidence is limited; procurement selection must therefore be driven by precise structural requirements of the target binding site as modeled computationally [2].

Medicinal Chemistry Chemical Biology SAR Studies

Aniline Basicity: para-Methyl vs. Unsubstituted

The presence of the para-methyl group on the terminal aniline constitutes a key differentiator from the unsubstituted parent aniline analog. The calculated hydrogen bond donor/acceptor counts (HBD=1, HBA=2) are identical across both analogs, but the electron-donating inductive effect of the methyl group increases the pKa of the aniline nitrogen by approximately 0.5 units based on class-level inference from substituted aniline Hammett constants [1]. This alters protonation state under physiological pH, which directly influences solubility and target engagement. No head-to-head solubility or binding data are publicly available for this specific compound pair; this inference is supported by well-established physicochemical principles of aniline substitution [2].

Pharmacophore Modeling Molecular Recognition Solubility

Metabolic Stability via para-Methyl CYP450 Blockade

The para-methyl substitution on the terminal aniline ring blocks a primary site of CYP450-mediated hydroxylation, a major metabolic soft spot for unsubstituted aniline-containing compounds. While specific CYP450 intrinsic clearance data for this compound are not publicly available, class-level benzimidazole SAR studies demonstrate that para-methyl aniline derivatives exhibit 2- to 5-fold longer microsomal half-lives compared to the unsubstituted aniline analogs due to reduced metabolic liability [1]. This inferred metabolic advantage positions the target compound as the preferred procurement choice when extended pharmacokinetic exposure is required in cellular or in vivo pharmacological experiments, relative to the unsubstituted aniline comparator.

Drug Metabolism CYP450 ADME

N-[(1-Benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline Application Scenarios


Medicinal Chemistry Scaffold Optimization with para-Methyl Aniline

This compound is the appropriate procurement selection when a benzimidazole-based lead series requires exploration of the para-methyl aniline vector at the C2 position. The 4-methyl substitution pattern provides a distinct pharmacophore geometry and lipophilicity (XLogP3-AA = 4.9 [1]) that cannot be replicated by the 2-methyl isomer or unsubstituted analog. In computational docking studies or structure-based drug design campaigns where the para-methyl group engages a hydrophobic sub-pocket, this compound provides the structurally faithful chemical probe for validation.

In Vitro ADME Profiling of Benzimidazole-Aniline Series

For laboratories conducting comparative intrinsic clearance or CYP inhibition studies on benzimidazole derivatives, this para-methyl aniline congener serves as a reference standard matched to a set of positional isomers and substitution variants. The quantifiable difference in LogP (Δ = +0.2 versus ortho-methyl isomer [1]) enables systematic assessment of lipophilicity-driven metabolic trends within a chemotype series, making it a critical procurement target for ADME SAR analysis.

High-Lipophilicity Probe for Target Engagement Assays

When cellular target engagement or phenotypic screening assays demand a benzimidazole scaffold with elevated membrane permeability, the 4-methylaniline derivative (the most lipophilic among commercially available C2-aniline-substituted analogs) provides the calculated permeability advantage (XLogP3-AA = 4.9 [1]) that may translate to superior cellular uptake. Procurement of this specific compound maximizes the likelihood of achieving effective intracellular concentrations in cell-based models, as supported by the class-level understanding of lipophilicity-membrane partitioning relationships [1].

Analytical Reference Standard for Regioisomeric Purity

This compound serves as an essential reference material for developing and validating HPLC or LC-MS methods that must resolve the 4-methylaniline product from its 2-methyl isomer (CAS 309286-63-3) during synthetic route scouting or impurity profiling. The structural specificity of the para-methyl group is critical for establishing system suitability parameters and ensuring batch-to-batch consistency in chemical manufacturing and quality control workflows.

Quote Request

Request a Quote for N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.